molecular formula C15H25N3O3 B2706995 N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 849045-03-0

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2706995
CAS No.: 849045-03-0
M. Wt: 295.383
InChI Key: RYXONNJCHBUDEX-UHFFFAOYSA-N
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Description

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a useful research compound. Its molecular formula is C15H25N3O3 and its molecular weight is 295.383. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Antihypertensive Activity

Research on 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide, has shown potential for antihypertensive activity. These compounds, especially those substituted at the 8-position with specific groups, demonstrated significant antihypertensive effects in spontaneous hypertensive rats. This finding suggests a potential application of such compounds as antihypertensive agents, targeting alpha-adrenergic receptors to lower blood pressure without significant evidence of orthostatic hypotension at therapeutic doses (Caroon et al., 1981).

Antiviral Evaluation

A series of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives was synthesized and evaluated for their antiviral activity. Compounds within this series exhibited strong activity against influenza A/H3N2 virus, demonstrating the potential of spirothiazolidinone scaffolds as antiviral molecules. This highlights the versatility of compounds structurally related to this compound in developing new classes of antiviral agents (Apaydın et al., 2020).

Potential Anticonvulsant Agents

Exploration into N-(2-(1,1-dimethyl-5,7-dioxo-4,6-diazaspiro[2.4]heptan-6-yl)ethyl) sulfonamide derivatives revealed promising anticonvulsant activities. Specific derivatives showed significant efficacy in mouse models, indicating the potential of diazaspiro compounds as anticonvulsant agents. This opens avenues for the development of new medications targeting epilepsy and related disorders (Li et al., 2015).

Muscarinic Agonist for Antidementia Drugs

A study on spirooxazolidine-2,4-dione derivatives, related to the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione, highlighted the stringent structural requirements for muscarinic activity. Compounds with specific substitutions showed affinity for M1 receptors and exhibited antiamnesic effects, suggesting their potential as muscarinic agonists for treating dementia (Tsukamoto et al., 1993).

Properties

IUPAC Name

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O3/c1-4-17(5-2)12(19)10-18-13(20)15(16-14(18)21)8-6-11(3)7-9-15/h11H,4-10H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXONNJCHBUDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C(=O)C2(CCC(CC2)C)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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